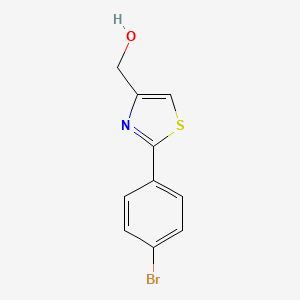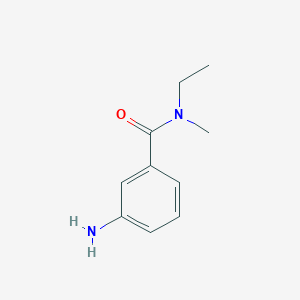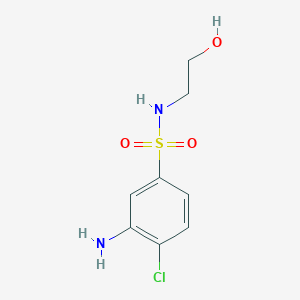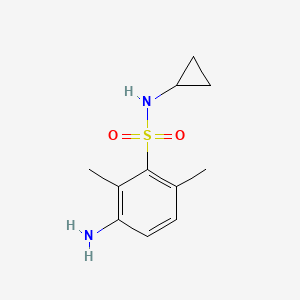![molecular formula C12H9ClF3N3O2 B1517531 Acide 1-[4-chloro-3-(trifluorométhyl)phényl]-5-éthyl-1H-1,2,3-triazole-4-carboxylique CAS No. 1096912-00-3](/img/structure/B1517531.png)
Acide 1-[4-chloro-3-(trifluorométhyl)phényl]-5-éthyl-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or aldehyde, or by functional group interconversion methods if the precursor molecule has a suitable functional group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the carboxylic acid group. The aromatic ring with the chloro and trifluoromethyl substituents would contribute to the overall polarity of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound relatively polar and capable of forming hydrogen bonds. This could influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé dans le couplage de Suzuki–Miyaura (SM), une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Le succès du couplage SM provient d'une combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoborée relativement stable, facilement préparé et généralement respectueux de l'environnement .
Médicaments approuvés par la FDA
Le groupe trifluorométhyle (TFM, -CF3) dans le composé se retrouve dans de nombreux médicaments approuvés par la FDA . Une molécule avec un groupe -CF3, attaché à un centre stéréogène tertiaire dans un cycle hétéroaliphatique, a montré une meilleure puissance médicamenteuse en termes d'inhibition de l'enzyme transcriptase inverse .
Agents antifongiques
Les esters de salicylanilide avec les acides 4-(trifluoro-méthyl)benzoïques ont montré une certaine activité contre les souches de Candida . Cela suggère des applications antifongiques potentielles pour ce composé.
Synthèse de 5-méthyl-3-aryl-2-thiooxazolidin-4-ones
L'isocyanate de 4-chloro-3-(trifluorométhyl)phényle, un composé apparenté, participe à une méthodologie efficace pour la synthèse de 5-méthyl-3-aryl-2-thiooxazolidin-4-ones . Cela suggère que "l'acide 1-[4-chloro-3-(trifluorométhyl)phényl]-5-éthyl-1H-1,2,3-triazole-4-carboxylique" pourrait potentiellement être utilisé dans des réactions similaires.
Mécanisme D'action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
It’s worth noting that related compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may affect pain signaling pathways
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that they may alleviate pain .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-9-10(11(20)21)17-18-19(9)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAWLFXVRXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)


![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)


![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)


